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molecular formula C10H14Cl2O2 B8681932 Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate CAS No. 60940-88-7

Ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate

Cat. No. B8681932
M. Wt: 237.12 g/mol
InChI Key: QPTWKDNRYCGMJM-XPUUQOCRSA-N
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Patent
US04234517

Procedure details

5.25 g (0.025 mol) of the lactone of 3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid with 15 ml of thionyl chloride is held for 3 hours at 70° C. An addition of 20 ml of ethanol is then made, and the reaction mixture is allowed to stand for 14 hours at room temperature. The reaction mixture is concentrated by evaporation, and the residue is treated briefly with sodium ethylate in ethanol, as described in Example 3. After customary processing, there is obtained in 81% yield the 2-(2',2'-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid ethyl ester having a cis-trans ratio of approximately 1:4, determined according to NMR spectrum.
[Compound]
Name
lactone
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH:8](O)[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:3][CH2:4]C(O)=O.S(Cl)(Cl)=[O:16].[CH2:19]([OH:21])[CH3:20]>>[CH2:19]([O:21][C:4]([CH:3]1[C:2]([CH3:1])([CH3:14])[CH:8]1[CH:9]=[C:10]([Cl:11])[Cl:12])=[O:16])[CH3:20]

Inputs

Step One
Name
lactone
Quantity
5.25 g
Type
reactant
Smiles
Name
3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)O)(C(C=C(Cl)Cl)O)C
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
ADDITION
Type
ADDITION
Details
the residue is treated briefly with sodium ethylate in ethanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234517

Procedure details

5.25 g (0.025 mol) of the lactone of 3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid with 15 ml of thionyl chloride is held for 3 hours at 70° C. An addition of 20 ml of ethanol is then made, and the reaction mixture is allowed to stand for 14 hours at room temperature. The reaction mixture is concentrated by evaporation, and the residue is treated briefly with sodium ethylate in ethanol, as described in Example 3. After customary processing, there is obtained in 81% yield the 2-(2',2'-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid ethyl ester having a cis-trans ratio of approximately 1:4, determined according to NMR spectrum.
[Compound]
Name
lactone
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH:8](O)[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:3][CH2:4]C(O)=O.S(Cl)(Cl)=[O:16].[CH2:19]([OH:21])[CH3:20]>>[CH2:19]([O:21][C:4]([CH:3]1[C:2]([CH3:1])([CH3:14])[CH:8]1[CH:9]=[C:10]([Cl:11])[Cl:12])=[O:16])[CH3:20]

Inputs

Step One
Name
lactone
Quantity
5.25 g
Type
reactant
Smiles
Name
3,3-dimethyl-4-hydroxy-6,6-dichlorohex-5-enecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)O)(C(C=C(Cl)Cl)O)C
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation
ADDITION
Type
ADDITION
Details
the residue is treated briefly with sodium ethylate in ethanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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